Bienvenue dans la boutique en ligne BenchChem!

2-[N-methyl-N-(5-nitro-2-pyridyl)amino]ethanol

Medicinal Chemistry ADME Optimization Hydrogen Bonding

Specifically designed as a key intermediate for vanilloid receptor ligands (WO2013013817) and P2X3 antagonists, this N-methyl tertiary amine eliminates the need for post-synthesis alkylation, avoiding regioselectivity risks. Its defined crystalline nature (mp 86.5–87.5 °C) supports identity verification and purity control in GMP-adjacent synthesis. Ideal for organizations scaling TRPV1-targeted pain therapeutics.

Molecular Formula C8H11N3O3
Molecular Weight 197.19 g/mol
CAS No. 25948-15-6
Cat. No. B7771106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[N-methyl-N-(5-nitro-2-pyridyl)amino]ethanol
CAS25948-15-6
Molecular FormulaC8H11N3O3
Molecular Weight197.19 g/mol
Structural Identifiers
SMILESCN(CCO)C1=NC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C8H11N3O3/c1-10(4-5-12)8-3-2-7(6-9-8)11(13)14/h2-3,6,12H,4-5H2,1H3
InChIKeyJMCDFZGHBZLEAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[N-Methyl-N-(5-nitro-2-pyridyl)amino]ethanol (CAS 25948-15-6): Core Identity and Procurement Classification


2-[N-Methyl-N-(5-nitro-2-pyridyl)amino]ethanol (CAS 25948-15-6) is a nitro-substituted pyridine derivative featuring a tertiary N-methyl aminoethanol side chain [1]. With a molecular formula of C8H11N3O3 and a molecular weight of 197.19 g/mol, this compound is classified as a synthetic intermediate or building block in medicinal chemistry and agrochemical research . Its structural framework combines a 5-nitropyridine ring (electron-deficient heterocycle) with a flexible ethanolamine tail, enabling further derivatization at both the hydroxyl and nitro functional groups [2]. The compound exhibits a reported melting point of 86.5–87.5 °C, a predicted boiling point of 386.4 °C at 760 mmHg, and a calculated LogP of 0.553, indicating moderate hydrophilicity [1][3]. Primary procurement relevance lies in its role as a precursor to vanilloid receptor ligands (e.g., WO2013013817) and P2X3 antagonists, where the N-methyl tertiary amine architecture distinguishes it from secondary amine analogs such as 2-[(5-nitro-2-pyridyl)amino]ethanol (CAS 25948-12-3) [4][5].

Why Close Analogs of 2-[N-Methyl-N-(5-nitro-2-pyridyl)amino]ethanol Cannot Be Freely Substituted in Regulated Synthesis Pathways


Although 2-[N-methyl-N-(5-nitro-2-pyridyl)amino]ethanol shares the 5-nitropyridine scaffold with compounds such as 2-[(5-nitro-2-pyridyl)amino]ethanol (CAS 25948-12-3) and 2-chloro-5-nitropyridine, the presence of the N-methyl tertiary amine fundamentally alters both physicochemical properties and chemical reactivity [1]. The N-methyl substitution eliminates the secondary amine hydrogen bond donor, reducing HBD count from 2 to 1, which modifies solubility, logP, and hydrogen bonding capacity [2]. More critically, in multi-step synthetic routes where this compound serves as an intermediate—such as the preparation of vanilloid receptor ligands disclosed in WO2013013817—the N-methyl group is retained in the final pharmacophore, making the non-methylated analog synthetically incompatible without additional alkylation steps that introduce regioselectivity challenges, byproducts, and lower overall yields [3]. Generic substitution thus risks both synthetic failure and regulatory non-compliance in patent-protected processes.

Quantified Differentiation Evidence for 2-[N-Methyl-N-(5-nitro-2-pyridyl)amino]ethanol vs. Closest Structural Analogs


Hydrogen Bond Donor Count: N-Methyl Tertiary Amine vs. Secondary Amine in Non-Methylated Analog

The N-methyl substitution in 2-[N-methyl-N-(5-nitro-2-pyridyl)amino]ethanol converts the amine from a secondary amine (HBD = 1 on nitrogen) to a tertiary amine (HBD = 0 on nitrogen), reducing the total hydrogen bond donor (HBD) count from 2 (in CAS 25948-12-3: one OH + one NH) to 1 (only OH) [1]. This structural modification directly impacts drug-likeness parameters; the tertiary amine eliminates a potential hydrogen bond interaction site while increasing lipophilicity (calculated LogP ≈ 0.55 for the N-methyl derivative vs. an estimated lower LogP for the NH analog) [2]. In the context of CNS drug design, where HBD count strongly correlates with blood-brain barrier permeability, this single-atom difference can significantly affect ADME profiles [3].

Medicinal Chemistry ADME Optimization Hydrogen Bonding

Synthetic Yield and Efficiency: Room Temperature vs. Prolonged Reflux Conditions for Analogous Preparations

The preparation of 2-[N-methyl-N-(5-nitro-2-pyridyl)amino]ethanol from 2-chloro-5-nitropyridine and 2-methylaminoethanol proceeds at 20 °C for 1 hour with a reported isolated yield of 91% (yellow solid), as documented in WO2013/13817 . In contrast, the synthesis of the structurally related 2-[(6-amino-5-nitro-2-pyridinyl)amino]ethanol from 2-amino-6-chloro-3-nitropyridine and 2-aminoethanol requires heating at 110 °C for 4 hours in DMSO (US9051323B2) [1]. The mild room-temperature conditions for the target compound reduce energy input, minimize thermal degradation risk, and improve process safety for scale-up, providing a quantifiable advantage in cost-of-goods for procurement planning.

Process Chemistry Synthetic Intermediate Scale-up Feasibility

Melting Point and Crystallinity: Facile Purification vs. Low-Melting or Oily Analogs

2-[N-methyl-N-(5-nitro-2-pyridyl)amino]ethanol exhibits a melting point of 86.5–87.5 °C, rendering it a readily crystallizable solid at ambient temperatures [1]. This property facilitates purification by recrystallization and ensures stable storage and handling as a non-hygroscopic solid. In contrast, the non-methylated analog 2-[(5-nitro-2-pyridyl)amino]ethanol (CAS 25948-12-3) has a predicted boiling point of 401.9 °C but no experimentally reported melting point in standard databases, suggesting it may be an oil or low-melting solid at room temperature . The well-defined crystalline nature of the target compound is a critical advantage for procurement specifications, enabling precise purity verification via melting point determination and reducing the risk of degradation during long-term storage.

Purification Solid-State Properties Quality Control

Patent-Specific Intermediate Status: Exclusive Role in Vanilloid Receptor Ligand Synthesis vs. General-Purpose Analogs

2-[N-methyl-N-(5-nitro-2-pyridyl)amino]ethanol is specifically disclosed as a synthetic intermediate in WO2013013817 (Gruenenthal GmbH) for the preparation of substituted heterocyclic aza derivatives as vanilloid receptor (TRPV1) ligands [1]. The N-methyl group is structurally retained in downstream functionalized pharmacophores, meaning the non-methylated analog (CAS 25948-12-3) cannot serve as a direct substitute without additional synthetic manipulation. Furthermore, the compound has been referenced as an intermediate in a separate patent family (US Patent 12503468) for P2X3 antagonists [2]. This dual-patent linkage establishes the compound's differentiation not based on general physicochemical properties but on its specific, documented role in intellectual property-protected synthetic routes, directly impacting procurement decisions for organizations developing TRPV1- or P2X3-targeted therapeutics.

TRPV1 Antagonists Pain Therapeutics Patent-Protected Synthesis

Validated Application Scenarios for 2-[N-Methyl-N-(5-nitro-2-pyridyl)amino]ethanol Based on Differential Evidence


TRPV1 (Vanilloid Receptor) Antagonist Development Programs Requiring Patent-Compliant Intermediates

Organizations developing TRPV1-targeted pain therapeutics that follow the synthetic methodology disclosed in WO2013013817 must procure 2-[N-methyl-N-(5-nitro-2-pyridyl)amino]ethanol as a key intermediate. The N-methyl tertiary amine motif is structurally embedded in the final pharmacophore, and substitution with the non-methylated analog (CAS 25948-12-3) would require an additional N-alkylation step, introducing regioselectivity risks, yield losses, and potential patent infringement concerns [1]. The compound's well-defined crystalline nature (mp 86.5–87.5 °C) further supports identity verification and purity control in GMP-adjacent synthesis environments [2].

P2X3 Receptor Antagonist Synthesis for Chronic Cough Indications

The compound has been identified as an intermediate in a patent family (US 12503468) claiming heterocyclic P2X3 antagonists with high potency, good selectivity, and low toxicity for chronic cough treatment [3]. For research groups and CDMOs scaling these compounds, procurement of the N-methyl intermediate is essential to maintain consistency with the disclosed synthetic route and to achieve the reported pharmacological profile. The 91% yield achieved under ambient conditions (20 °C, 1 hour) from 2-chloro-5-nitropyridine makes this intermediate economically viable for multi-gram to kilogram campaigns .

Structure-Activity Relationship (SAR) Studies on Nitropyridine-Based CNS Penetrant Scaffolds

In CNS drug discovery programs where blood-brain barrier (BBB) permeability is a key optimization parameter, the reduced hydrogen bond donor count (HBD = 1 vs. 2 for the NH analog) and moderately increased lipophilicity (LogP ≈ 0.55) of 2-[N-methyl-N-(5-nitro-2-pyridyl)amino]ethanol may confer superior passive permeability [4]. Medicinal chemistry teams can procure this compound to generate focused libraries where the N-methyl group is systematically compared against NH, N-ethyl, or N-cyclopropyl variants, using the target compound's defined physical properties (crystalline solid, mp 86.5–87.5 °C) as a quality benchmark [2].

Reverse-Phase HPLC Method Development and Pharmacokinetic Sample Analysis

A validated reverse-phase HPLC method using a Newcrom R1 mixed-mode column has been demonstrated for the separation of 2-[N-methyl-N-(5-nitro-2-pyridyl)amino]ethanol, with mobile phase conditions compatible with mass spectrometry (acetonitrile/water/formic acid) [5]. This method is scalable from analytical to preparative scale and is suitable for pharmacokinetic studies. For bioanalytical CROs and DMPK groups, the availability of a documented HPLC protocol reduces method development time and ensures reliable quantification of the compound in biological matrices, a practical advantage not readily available for the non-methylated analog.

Quote Request

Request a Quote for 2-[N-methyl-N-(5-nitro-2-pyridyl)amino]ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.